(2,3-dihydro-1H-inden-1-yl)methylamine chemical structure
(2,3-dihydro-1H-inden-1-yl)methylamine chemical structure
An In-Depth Technical Guide to the Chemical Structure of (2,3-dihydro-1H-inden-1-yl)methylamine
Abstract
(2,3-dihydro-1H-inden-1-yl)methylamine is a primary amine featuring the indane (2,3-dihydro-1H-indene) scaffold. This structural motif is of significant interest to researchers and drug development professionals due to its presence in a variety of pharmacologically active compounds. The indane core is a key component in molecules designed to interact with targets in the central nervous system, most notably exemplified by Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] This guide provides a comprehensive examination of the (2,3-dihydro-1H-inden-1-yl)methylamine structure, detailing its physicochemical properties, plausible synthetic pathways, and the core analytical techniques required for its unambiguous structural elucidation and stereochemical control. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility for professionals in the field.
Introduction: The Indane Scaffold in Drug Discovery
A Privileged Structure in Medicinal Chemistry
The indane framework is considered a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, unrelated biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing selective ligands. Derivatives of 1-aminoindane, a closely related analogue, are foundational to several therapeutic agents, including Rasagiline.[1][3] The exploration of homologated structures like (2,3-dihydro-1H-inden-1-yl)methylamine allows for probing different spatial regions within a target's binding pocket, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
Structural Overview and Inherent Chirality
(2,3-dihydro-1H-inden-1-yl)methylamine, with the chemical formula C₁₀H₁₃N, consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene core.[4] A methylamine (-CH₂NH₂) group is attached to the C1 position of the cyclopentane ring.
This substitution at the C1 position renders the molecule chiral. The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-(2,3-dihydro-1H-inden-1-yl)methylamine and (S)-(2,3-dihydro-1H-inden-1-yl)methylamine. As the pharmacological effects of enantiomers can differ significantly, the ability to synthesize, separate, and analyze these stereoisomers is paramount in drug development.[5]
Physicochemical Properties
A summary of the key computed physicochemical properties for (2,3-dihydro-1H-inden-1-yl)methylamine is presented below. This data is essential for predicting its behavior in biological systems and for developing appropriate analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molecular Weight | 147.22 g/mol | [4] |
| Exact Mass | 147.10480 Da | [4] |
| XLogP3-AA (Lipophilicity) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 26 Ų | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis and Derivatization
The synthesis of chiral amines often requires multi-step sequences that establish the desired stereochemistry. Below is a logical and field-proven approach for the preparation of racemic (2,3-dihydro-1H-inden-1-yl)methylamine, starting from the commercially available 1-indanone. This pathway provides the racemic material necessary for subsequent chiral resolution or for use in assays where stereochemistry is not a primary variable.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies (2,3-dihydro-1H-inden-1-yl)methanol as a key intermediate, which can be accessed through the reduction of 1-indanone. The target amine can then be formed from the alcohol via a nitrile intermediate.
Caption: Retrosynthetic pathway for (2,3-dihydro-1H-inden-1-yl)methylamine.
Experimental Protocol: A Three-Step Synthesis
This protocol describes a robust pathway from 1-indanone. Each step is designed for high yield and purity, with explanations for key procedural choices.
Step 1: Reduction of 1-Indanone to (2,3-dihydro-1H-inden-1-yl)methanol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction. Methanol serves as a protic solvent that facilitates the reaction and workup.
-
Procedure:
-
To a stirred solution of 1-indanone (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~6-7. This neutralizes the excess borohydride and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (2,3-dihydro-1H-inden-1-yl)methanol, which can often be used in the next step without further purification.
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Step 2: Conversion to (2,3-dihydro-1H-inden-1-yl)acetonitrile
-
Rationale: This two-part step first converts the alcohol into a good leaving group (mesylate) and then displaces it with a cyanide nucleophile. This is a standard and high-yielding method for carbon homologation.
-
Procedure:
-
Dissolve the crude alcohol from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Triethylamine acts as a base to neutralize the HCl generated in the next step.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir for 1 hour at 0 °C. The formation of the mesylate can be monitored by TLC.
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Wash the reaction mixture with cold water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Caution: The crude mesylate is a potential alkylating agent and should be handled with care and used immediately.
-
Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium cyanide (1.5 eq) and heat the mixture to 60 °C for 4-6 hours.
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Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x). The combined organic layers are washed with brine, dried, and concentrated. The resulting crude nitrile can be purified by column chromatography.
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Step 3: Reduction of Nitrile to (2,3-dihydro-1H-inden-1-yl)methylamine
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of the nitrile from Step 2 (1.0 eq) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench using a Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure safely neutralizes the reagent and produces a granular precipitate that is easily filtered.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the target amine. Purification can be achieved via column chromatography or by forming a hydrochloride salt.
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Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine.
Core Structural Elucidation
The confirmation of the chemical structure is a self-validating process where multiple orthogonal analytical techniques provide complementary data. For (2,3-dihydro-1H-inden-1-yl)methylamine, NMR, MS, and IR spectroscopy are the primary tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 7.10-7.30 (m, 4H): Four protons corresponding to the aromatic ring. The signals will appear as a complex multiplet.
-
δ 3.40-3.55 (m, 1H): The methine proton at the C1 position (CH-CH₂NH₂). Its coupling to the adjacent C2 and CH₂NH₂ protons will result in a multiplet.
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δ 2.80-3.00 (m, 2H): The two benzylic protons at the C3 position (Ar-CH₂).
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δ 2.65-2.80 (m, 2H): The two protons of the aminomethyl group (-CH₂NH₂). These will likely appear as a doublet coupled to the C1 proton.
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δ 1.80-2.00 & 2.30-2.50 (m, 2H): The two diastereotopic protons at the C2 position. They will couple with each other and the C1 proton, resulting in two distinct multiplets.
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δ 1.50 (br s, 2H): The two protons of the primary amine (-NH₂). This signal is often broad and may exchange with trace water in the solvent, which can suppress its coupling.[6]
-
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 140-145 (2 signals): Quaternary aromatic carbons at the ring fusion.
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δ 124-128 (4 signals): Aromatic CH carbons.
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δ ~45-50 (1 signal): Aminomethyl carbon (-CH₂NH₂).
-
δ ~40-45 (1 signal): Methine carbon at C1.
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δ ~30-35 (2 signals): Methylene carbons at C2 and C3.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Protocol: HRMS for Elemental Composition Verification
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument with an electrospray ionization (ESI) source.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode.
-
Validation: The instrument will detect the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₁₄N⁺ (148.1121). A published analysis of a similar amine confirms this approach.[7]
-
-
Expected Fragmentation: The primary fragmentation pathway in an EI or MS/MS experiment would be the benzylic cleavage to lose the •CH₂NH₂ radical, resulting in a stable indenyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Characteristic Absorptions:
-
3300-3400 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the N-H symmetric and asymmetric stretching of a primary amine (-NH₂).[7]
-
3000-3100 cm⁻¹: C-H stretching for the aromatic ring.
-
2850-2960 cm⁻¹: C-H stretching for the aliphatic portions of the molecule.
-
~1600 cm⁻¹: A sharp peak corresponding to the N-H scissoring (bending) vibration of the primary amine.
-
1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
Stereochemistry and Enantiomeric Analysis
Controlling and verifying the enantiomeric purity of a chiral drug candidate is a critical regulatory and scientific requirement.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers is most reliably achieved using a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are highly effective for a broad range of chiral amines.[8]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing by deactivating acidic sites on the silica support.
-
Methodology:
-
Dissolve a small amount of the racemic sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run an isocratic elution while monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Validation: The two enantiomers will interact differently with the CSP, resulting in different retention times and two resolved peaks on the chromatogram. The enantiomeric excess (ee) can be calculated from the integrated area of the two peaks.
-
Protocol 2: NMR for Enantiomeric Excess (ee) Determination
This indirect method uses a chiral solvating agent (CSA) to induce a chemical shift difference between the two enantiomers in the NMR spectrum.[9]
-
Rationale: The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes exist in slightly different electronic environments, making their protons or other nuclei magnetically non-equivalent and thus resolvable by NMR.
-
Reagents: A chiral solvating agent such as (R)- or (S)-BINOL.[9]
-
Methodology:
-
In an NMR tube, dissolve a known quantity of the amine sample in deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.0-1.2 equivalents of the CSA (e.g., (S)-BINOL) directly to the NMR tube.
-
Shake the tube for 30 seconds to ensure complex formation.[9]
-
Acquire a new ¹H NMR spectrum.
-
Validation: Identify a proton signal in the analyte (e.g., the C1 methine proton) that was a single multiplet in the original spectrum. In the presence of the CSA, this signal should now appear as two distinct multiplets, one for each enantiomer. The ratio of the integrated areas of these two signals directly corresponds to the enantiomeric ratio.
-
Workflow for Stereochemical Analysis
Caption: Comparative workflow for determining the enantiomeric excess of the amine.
Conclusion and Future Outlook
(2,3-dihydro-1H-inden-1-yl)methylamine represents a valuable chemical entity for drug discovery and chemical biology. Its structure, built upon the privileged indane scaffold, offers a strategic starting point for the synthesis of novel therapeutic agents. This guide has detailed the essential physicochemical characteristics, a robust synthetic strategy, and the critical, self-validating analytical protocols required for its complete structural and stereochemical characterization. Mastery of these techniques empowers researchers to confidently synthesize, purify, and analyze this compound and its derivatives, facilitating the development of next-generation therapeutics targeting a wide array of human diseases.
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